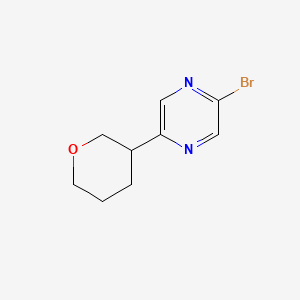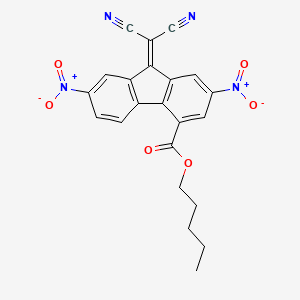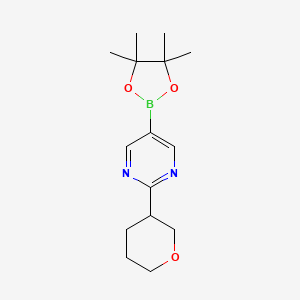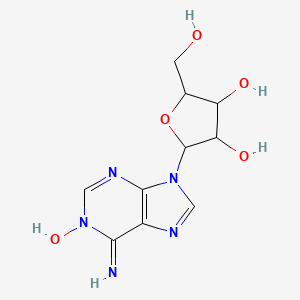
2-Bromo-5-(oxan-4-yl)pyrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-5-(oxan-4-yl)pyrazine is a heterocyclic compound that features a pyrazine ring substituted with a bromine atom and an oxan-4-yl group. Pyrazine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and organic synthesis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-(oxan-4-yl)pyrazine typically involves the bromination of 5-(oxan-4-yl)pyrazine. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Bromo-5-(oxan-4-yl)pyrazine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Typical conditions involve the use of a base like potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF).
Coupling Reactions: Reagents include boronic acids and palladium catalysts.
Major Products:
Substitution Reactions: Products include various substituted pyrazines depending on the nucleophile used.
Coupling Reactions: Products are typically biaryl compounds formed through the coupling of the pyrazine ring with an aryl group.
Wissenschaftliche Forschungsanwendungen
2-Bromo-5-(oxan-4-yl)pyrazine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of biologically active molecules with potential antimicrobial, anti-inflammatory, and anticancer properties.
Organic Synthesis: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Material Science: Pyrazine derivatives are explored for their potential use in organic electronics and as ligands in coordination chemistry.
Wirkmechanismus
The mechanism of action of 2-Bromo-5-(oxan-4-yl)pyrazine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or DNA. The bromine atom and oxan-4-yl group can influence the compound’s binding affinity and selectivity towards these targets .
Vergleich Mit ähnlichen Verbindungen
- 2-Bromo-5-(oxan-4-yl)pyridine
- 2-Bromo-5-(oxan-4-yl)thiazole
- 2-Bromo-5-(oxan-4-yl)imidazole
Comparison: 2-Bromo-5-(oxan-4-yl)pyrazine is unique due to its pyrazine ring, which imparts distinct electronic and steric properties compared to pyridine, thiazole, and imidazole derivatives.
Eigenschaften
Molekularformel |
C9H11BrN2O |
|---|---|
Molekulargewicht |
243.10 g/mol |
IUPAC-Name |
2-bromo-5-(oxan-4-yl)pyrazine |
InChI |
InChI=1S/C9H11BrN2O/c10-9-6-11-8(5-12-9)7-1-3-13-4-2-7/h5-7H,1-4H2 |
InChI-Schlüssel |
WTODBQMHZNWTJT-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCC1C2=CN=C(C=N2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![(5E)-3-methyl-5-{[1-(3-nitrophenyl)-1H-pyrrol-2-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11713188.png)

![3-nitro-N-(2,2,2-trichloro-1-{[(2,5-dichlorophenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11713203.png)

![N-{[(4-{imidazo[1,2-a]pyridin-2-yl}phenyl)methylidene]amino}guanidine](/img/structure/B11713210.png)
![1-[1-(2,2-Difluoroethyl)-1H-pyrazol-3-yl]ethanone](/img/structure/B11713217.png)



